

# Spectroscopic Profile of 1-(5-Methylisoxazol-4-yl)ethanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for **1-(5-Methylisoxazol-4-yl)ethanone** is not readily available in publicly accessible databases and literature. The data presented in this guide is a combination of predicted values based on the chemical structure and data from structurally analogous compounds. These values are intended to serve as a reference and guide for researchers in the spectroscopic analysis of this compound.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-(5-Methylisoxazol-4-yl)ethanone**, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The document is designed to assist researchers in the identification and characterization of this compound by providing expected values for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also included, along with a logical workflow for the spectroscopic analysis of a synthesized compound.

## Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **1-(5-Methylisoxazol-4-yl)ethanone**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 500 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                         |
|----------------------------------|--------------|-------------|------------------------------------|
| ~8.85                            | Singlet      | 1H          | H-3 (isoxazole ring)               |
| ~2.65                            | Singlet      | 3H          | -C(O)CH <sub>3</sub>               |
| ~2.50                            | Singlet      | 3H          | 5-CH <sub>3</sub> (isoxazole ring) |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 125 MHz)

| Chemical Shift ( $\delta$ , ppm) | Assignment                         |
|----------------------------------|------------------------------------|
| ~195.0                           | C=O                                |
| ~170.0                           | C-5 (isoxazole ring)               |
| ~158.0                           | C-3 (isoxazole ring)               |
| ~115.0                           | C-4 (isoxazole ring)               |
| ~30.0                            | -C(O)CH <sub>3</sub>               |
| ~12.0                            | 5-CH <sub>3</sub> (isoxazole ring) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                    |
|--------------------------------|-----------|-------------------------------|
| ~3120                          | Medium    | =C-H stretch (isoxazole ring) |
| ~2930                          | Medium    | C-H stretch (methyl groups)   |
| ~1705                          | Strong    | C=O stretch (ketone)          |
| ~1600                          | Medium    | C=N stretch (isoxazole ring)  |
| ~1450                          | Medium    | C-H bend (methyl groups)      |
| ~950                           | Medium    | Ring stretch (isoxazole)      |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment                            |
|-----|--------------------|---------------------------------------|
| 125 | High               | [M] <sup>+</sup> (Molecular Ion)      |
| 110 | Medium             | [M - CH <sub>3</sub> ] <sup>+</sup>   |
| 82  | High               | [M - CH <sub>3</sub> CO] <sup>+</sup> |
| 43  | Very High          | [CH <sub>3</sub> CO] <sup>+</sup>     |

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-(5-Methylisoxazol-4-yl)ethanone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-(5-Methylisoxazol-4-yl)ethanone** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- <sup>1</sup>H NMR Data Acquisition:
  - Acquire the spectrum using a standard pulse program (e.g., zg30).
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- Apply a relaxation delay of 1-2 seconds between scans.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse program.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve adequate signal-to-noise.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference both spectra to the internal standard.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

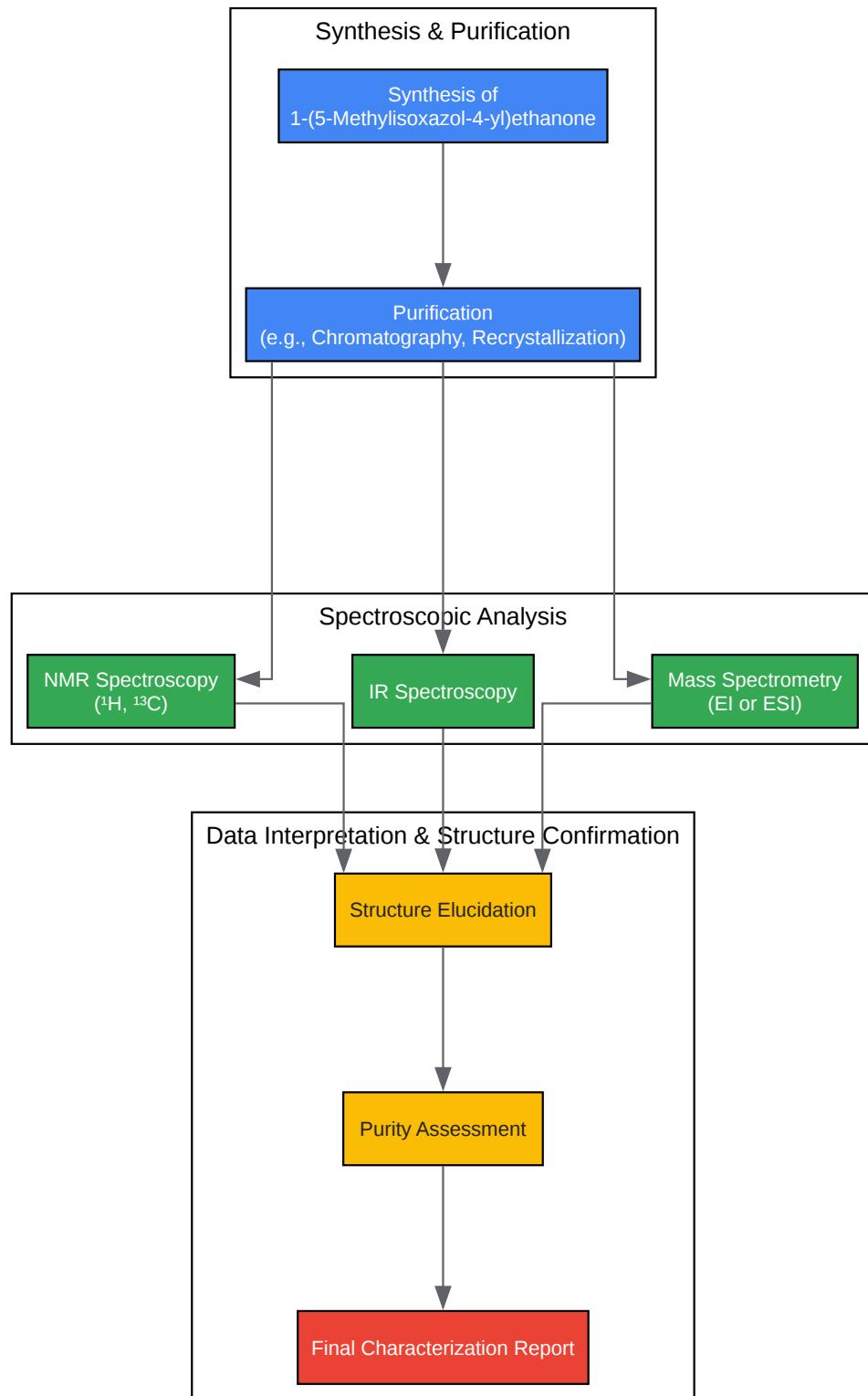
Methodology:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, purified compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
  - Place the sample on the ATR crystal or the KBr pellet in the sample holder.
  - Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add 16-32 scans to improve the signal-to-noise ratio.

- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Preparation: Prepare a dilute solution of the purified compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed structural information, a high-resolution mass spectrometer (HRMS) is advantageous.
- Data Acquisition (EI-MS):
  - Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatography (GC) inlet.
  - The standard electron energy for EI is 70 eV.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
- Data Acquisition (ESI-MS):
  - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (or the protonated molecule peak) and the characteristic fragment ions. If HRMS data is acquired, calculate the elemental composition from the accurate mass measurement.

## Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound.

## Workflow for Spectroscopic Analysis of 1-(5-Methylisoxazol-4-yl)ethanone

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(5-Methylisoxazol-4-yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303139#spectroscopic-data-nmr-ir-mass-spec-of-1-5-methylisoxazol-4-yl-ethanone>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)